molecular formula C11H14N2O4 B12608532 (4-{[(2-Amino-2-oxoethyl)amino]methyl}phenoxy)acetic acid CAS No. 916080-60-9

(4-{[(2-Amino-2-oxoethyl)amino]methyl}phenoxy)acetic acid

Katalognummer: B12608532
CAS-Nummer: 916080-60-9
Molekulargewicht: 238.24 g/mol
InChI-Schlüssel: RBWUCMNPNKLSDA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-{[(2-Amino-2-oxoethyl)amino]methyl}phenoxy)acetic acid is a synthetic organic compound with a molecular formula of C10H13NO4. This compound is characterized by the presence of an amino group, a phenoxy group, and an acetic acid moiety. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-{[(2-Amino-2-oxoethyl)amino]methyl}phenoxy)acetic acid typically involves multiple steps. One common method includes the reaction of 4-hydroxybenzyl alcohol with chloroacetic acid to form 4-(chloromethyl)phenoxyacetic acid. This intermediate is then reacted with 2-amino-2-oxoethylamine under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol and catalysts such as acetic acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(4-{[(2-Amino-2-oxoethyl)amino]methyl}phenoxy)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenoxyacetic acid derivatives.

Wissenschaftliche Forschungsanwendungen

(4-{[(2-Amino-2-oxoethyl)amino]methyl}phenoxy)acetic acid is utilized in various scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic applications, such as anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of other compounds.

Wirkmechanismus

The mechanism of action of (4-{[(2-Amino-2-oxoethyl)amino]methyl}phenoxy)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (2-Amino-2-oxoethyl)thioacetic acid
  • 2-[4-(2-amino-2-oxoethyl)phenyl]acetic acid
  • 2-(2-(2-aminoethoxy)ethoxy)acetic acid

Uniqueness

(4-{[(2-Amino-2-oxoethyl)amino]methyl}phenoxy)acetic acid is unique due to its specific structural features, such as the presence of both an amino group and a phenoxy group attached to the acetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable in various research applications.

Eigenschaften

CAS-Nummer

916080-60-9

Molekularformel

C11H14N2O4

Molekulargewicht

238.24 g/mol

IUPAC-Name

2-[4-[[(2-amino-2-oxoethyl)amino]methyl]phenoxy]acetic acid

InChI

InChI=1S/C11H14N2O4/c12-10(14)6-13-5-8-1-3-9(4-2-8)17-7-11(15)16/h1-4,13H,5-7H2,(H2,12,14)(H,15,16)

InChI-Schlüssel

RBWUCMNPNKLSDA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1CNCC(=O)N)OCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.